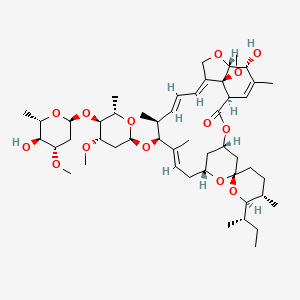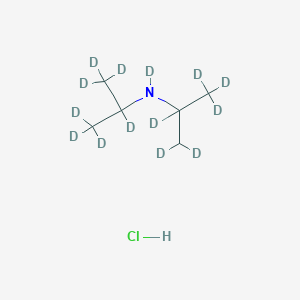
Di-iso-propyl-d14-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-iso-propyl-d14-amine hydrochloride is a stable isotope-labeled compound with the molecular formula C6H2ClD14N and a molecular weight of 151.74 g/mol . This compound is primarily used in research and analytical applications due to its stable isotope labeling, which allows for precise tracking and analysis in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-iso-propyl-d14-amine hydrochloride typically involves the deuteration of diisopropylamine. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms, often using deuterated reagents or solvents. The reaction conditions may include the use of deuterated water (D2O) or deuterated acids.
Industrial Production Methods: Industrial production of di-iso-propyl-d14-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: Di-iso-propyl-d14-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound back to its free base form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Free base form of di-iso-propyl-d14-amine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Di-iso-propyl-d14-amine hydrochloride is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes where precise tracking of molecular transformations is required.
Mechanism of Action
The mechanism of action of di-iso-propyl-d14-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a labeled compound, it does not exert a direct pharmacological effect but serves as a tool to study the behavior of its non-labeled counterpart. The deuterium atoms in the compound allow for the tracking of molecular interactions and transformations using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Comparison with Similar Compounds
Diisopropylamine: A non-labeled version of di-iso-propyl-d14-amine, commonly used as an organic base in synthesis.
N,N-Diisopropylethylamine:
Triisopropylamine: Another similar compound used in organic synthesis.
Uniqueness: Di-iso-propyl-d14-amine hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in various scientific studies.
Properties
Molecular Formula |
C6H16ClN |
|---|---|
Molecular Weight |
151.74 g/mol |
IUPAC Name |
N,1,1,1,2,3,3,3-octadeuterio-N-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H/i1D2,2D3,3D3,4D3,5D,6D;/hD |
InChI Key |
URAZVWXGWMBUGJ-SIGZDPGSSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])(C([2H])([2H])[2H])N([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)NC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




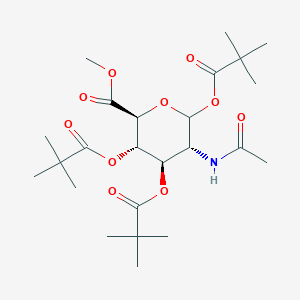


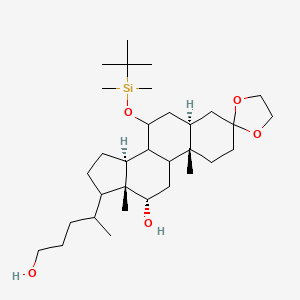
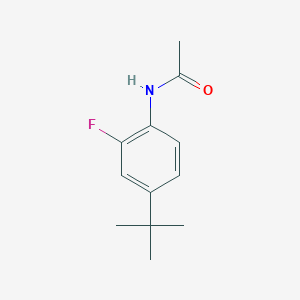
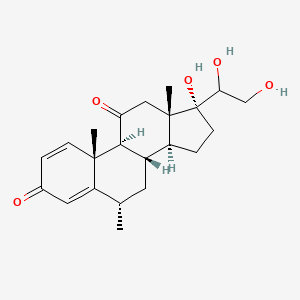
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
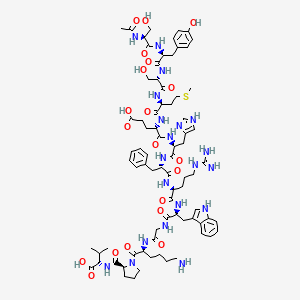
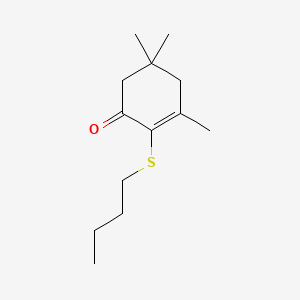

![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
